molecular formula C13H17F2NO5S B2480806 2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide CAS No. 2034539-51-8

2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide

Cat. No.: B2480806
CAS No.: 2034539-51-8
M. Wt: 337.34
InChI Key: USQRBIATDYMTGE-UHFFFAOYSA-N
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Description

2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with a difluoromethylsulfonyl group and a hydroxy-methoxy-methylpropyl substituent, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Difluoromethylsulfonyl Group:

    Attachment of the Hydroxy-Methoxy-Methylpropyl Group: The final step involves the attachment of the hydroxy-methoxy-methylpropyl group through a nucleophilic substitution reaction, using appropriate protecting groups and deprotection steps to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the difluoromethylsulfonyl group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe or tool for studying biological processes, given its unique functional groups.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-methylphenol: A simpler compound with a methoxy and methyl group on a phenol ring.

    Difluoromethyl Sulfone: Contains the difluoromethylsulfonyl group but lacks the benzamide core and other substituents.

    N-(2-Hydroxy-3-methoxy-2-methylpropyl)benzamide: Similar structure but without the difluoromethylsulfonyl group.

Uniqueness

2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the difluoromethylsulfonyl group, in particular, may enhance its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO5S/c1-13(18,8-21-2)7-16-11(17)9-5-3-4-6-10(9)22(19,20)12(14)15/h3-6,12,18H,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQRBIATDYMTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1S(=O)(=O)C(F)F)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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